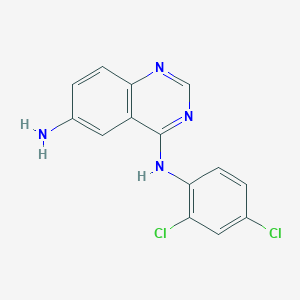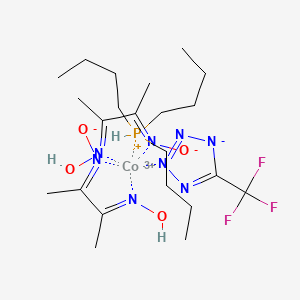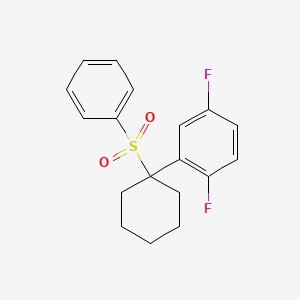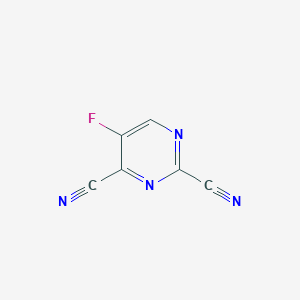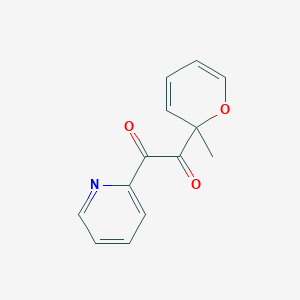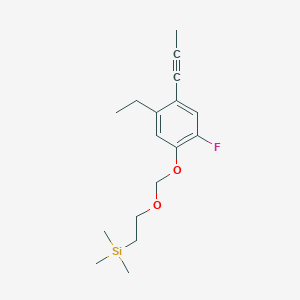
(2-((5-Ethyl-2-fluoro-4-(prop-1-yn-1-yl)phenoxy)methoxy)ethyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((5-Ethyl-2-fluoro-4-(prop-1-yn-1-yl)phenoxy)methoxy)ethyl)trimethylsilane is a complex organic compound that features a combination of ethyl, fluoro, and propynyl groups attached to a phenoxy and methoxy backbone, with a trimethylsilane group at the terminal end
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-((5-Ethyl-2-fluoro-4-(prop-1-yn-1-yl)phenoxy)methoxy)ethyl)trimethylsilane typically involves multiple steps, starting with the preparation of the phenoxy and methoxy intermediates. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the use of palladium catalysts in a cross-coupling reaction can be employed to introduce the propynyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality control throughout the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2-((5-Ethyl-2-fluoro-4-(prop-1-yn-1-yl)phenoxy)methoxy)ethyl)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain groups or to convert the compound into a more reactive intermediate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Aplicaciones Científicas De Investigación
(2-((5-Ethyl-2-fluoro-4-(prop-1-yn-1-yl)phenoxy)methoxy)ethyl)trimethylsilane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism by which (2-((5-Ethyl-2-fluoro-4-(prop-1-yn-1-yl)phenoxy)methoxy)ethyl)trimethylsilane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4’‘-Ethyl-2’-fluoro-4-propyl-1,1’4’,1’'-terphenyl: Shares similar structural features but differs in the arrangement of functional groups.
Propargyl Compounds: Contain the propynyl group and exhibit similar reactivity in certain chemical reactions.
Uniqueness
(2-((5-Ethyl-2-fluoro-4-(prop-1-yn-1-yl)phenoxy)methoxy)ethyl)trimethylsilane is unique due to its combination of ethyl, fluoro, and propynyl groups attached to a phenoxy and methoxy backbone, with a trimethylsilane group.
Propiedades
Fórmula molecular |
C17H25FO2Si |
|---|---|
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
2-[(5-ethyl-2-fluoro-4-prop-1-ynylphenoxy)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C17H25FO2Si/c1-6-8-15-11-16(18)17(12-14(15)7-2)20-13-19-9-10-21(3,4)5/h11-12H,7,9-10,13H2,1-5H3 |
Clave InChI |
VHYHBHGSTVDNLI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1C#CC)F)OCOCC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




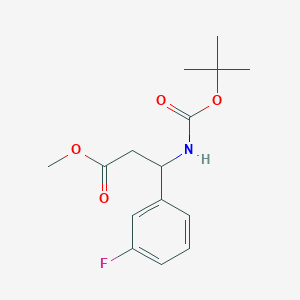
![Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13095173.png)
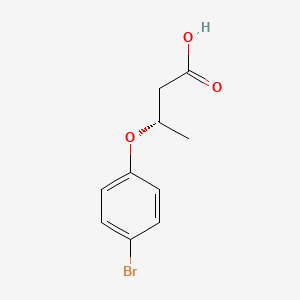

![3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B13095188.png)
![7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095190.png)
![(((2S,3S,5R)-5-(2,4-Dioxo-5-((E)-3-(5-((3aS,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoricacid](/img/structure/B13095200.png)
